molecular formula C19H15N3O3 B12174493 N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B12174493
M. Wt: 333.3 g/mol
InChI Key: JVWJPAJWZQVLKF-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction conditions often involve refluxing in water or organic solvents at elevated temperatures to achieve high yields .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives, including this compound, often utilize continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput. These methods may also employ environmentally friendly catalysts and solvents to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide stands out due to its unique combination of benzoxazole and oxazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H15N3O3

Molecular Weight

333.3 g/mol

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C19H15N3O3/c1-11-17(12(2)25-22-11)18(23)20-14-9-7-13(8-10-14)19-21-15-5-3-4-6-16(15)24-19/h3-10H,1-2H3,(H,20,23)

InChI Key

JVWJPAJWZQVLKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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